molecular formula C15H17N5O3 B4320207 2-CYANO-4-[(3-MORPHOLINOPROPYL)AMINO]-5-NITROPHENYL CYANIDE

2-CYANO-4-[(3-MORPHOLINOPROPYL)AMINO]-5-NITROPHENYL CYANIDE

Cat. No.: B4320207
M. Wt: 315.33 g/mol
InChI Key: UNYCNKNHDGJZBP-UHFFFAOYSA-N
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Description

2-CYANO-4-[(3-MORPHOLINOPROPYL)AMINO]-5-NITROPHENYL CYANIDE is a complex organic compound with the molecular formula C14H18N4O3 It is characterized by the presence of a morpholine ring, a nitro group, and a phthalonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-[(3-MORPHOLINOPROPYL)AMINO]-5-NITROPHENYL CYANIDE typically involves the reaction of 3-(morpholin-4-yl)propylamine with 4,5-dichlorophthalonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-[(3-MORPHOLINOPROPYL)AMINO]-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phthalonitrile moiety can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed to yield corresponding carboxylic acids.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-[(3-morpholin-4-ylpropyl)amino]-5-aminophthalonitrile.

    Substitution: Various substituted phthalonitriles depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-CYANO-4-[(3-MORPHOLINOPROPYL)AMINO]-5-NITROPHENYL CYANIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-CYANO-4-[(3-MORPHOLINOPROPYL)AMINO]-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring may facilitate binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile
  • 3-amino-4-[(3-morpholin-4-yl)propyl]amino}benzoic acid

Uniqueness

2-CYANO-4-[(3-MORPHOLINOPROPYL)AMINO]-5-NITROPHENYL CYANIDE is unique due to the presence of both a nitro group and a phthalonitrile moiety, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-(3-morpholin-4-ylpropylamino)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c16-10-12-8-14(15(20(21)22)9-13(12)11-17)18-2-1-3-19-4-6-23-7-5-19/h8-9,18H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYCNKNHDGJZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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